methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate
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Overview
Description
Methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]carbamoyl}formamido)benzoate is a useful research compound. Its molecular formula is C23H26N4O4 and its molecular weight is 422.485. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
A core application involves the synthesis of complex heterocyclic systems, which are crucial in the development of pharmaceuticals and materials. For instance, methyl and phenylmethyl derivatives have been utilized in preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocycles, showcasing the compound's role in expanding the toolkit for synthetic chemists (Selič, Grdadolnik, & Stanovnik, 1997).
Antimicrobial Activity
Another significant application is in the development of antimicrobial agents. Research has demonstrated that derivatives can exhibit potent antibacterial and antifungal activities, suggesting potential for the development of new antimicrobials. For example, novel derivatives have shown higher activity compared to reference drugs against a panel of Gram-positive, Gram-negative bacteria, and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Antihistaminic Activity
Compounds derived from methyl 4-(2-((2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)amino)-2-oxoacetamido)benzoate have also been investigated for their potential as antihistamines. Research into novel benzo- and pyrido-1,4-oxazepinones and -thiones has revealed a new structural class of compounds with H1 antihistaminic activity, contributing to the exploration of new therapeutic agents (Cale et al., 1989).
Cardiotonic Activity
Additionally, the synthesis of novel pyrimidine derivatives based on similar structural motifs has led to compounds with cardiotonic activity, indicating potential applications in treating heart conditions. One particular study described compounds that exhibited positive inotropic effects, surpassing those induced by milrinone in guinea pig atria preparations (Dorigo et al., 1996).
Cytotoxic Activity
Finally, research into carboxamide derivatives of benzo[b][1,6]naphthyridines, which can be synthesized using related methodologies, has identified potent cytotoxins against various cancer cell lines, suggesting applications in cancer therapy (Deady et al., 2003).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological processes, contributing to the compound’s broad-spectrum biological activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes depending on the specific target and the nature of the interaction .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Each of these activities is associated with specific biochemical pathways, suggesting that this compound may affect multiple pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound has diverse effects at the molecular and cellular level.
Properties
IUPAC Name |
methyl 4-[[2-[[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]amino]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-26(2)20(18-14-27(3)19-8-6-5-7-17(18)19)13-24-21(28)22(29)25-16-11-9-15(10-12-16)23(30)31-4/h5-12,14,20H,13H2,1-4H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSJHSANRJGGPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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